2-Phenyl-1,3-benzothiaphosphole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9PS |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-phenyl-1,3-benzothiaphosphole |
InChI |
InChI=1S/C13H9PS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H |
InChI Key |
IATPEZLTQMHJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=PC3=CC=CC=C3S2 |
Synonyms |
2-phenyl-1,3-benzothiaphosphole |
Origin of Product |
United States |
Catalyst and Reaction Conditions:the Cyclization Condensation Step is a Prime Target for Optimization. a Systematic Screening of Catalysts, Solvents, and Temperatures is Essential.
Catalysis: While some condensations proceed thermally, many benefit from catalysis. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or protic acids could be effective in activating the aldehyde carbonyl group. More advanced methods seen in modern benzothiazole (B30560) synthesis, such as photoredox catalysis using ruthenium or eosin (B541160) Y photocatalysts under visible light, could offer milder and more efficient alternatives. chemrxiv.org
Solvent: The choice of solvent can influence reactant solubility and reaction rates. High-boiling aromatic solvents like toluene (B28343) or xylene are common for dehydration reactions, allowing for the azeotropic removal of water.
Temperature: The optimal temperature will balance the rate of reaction against the potential for side reactions or decomposition of sensitive intermediates.
The following table conceptualizes an optimization study for the proposed condensation of a 2-mercaptophenylphosphine precursor with benzaldehyde.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | Toluene | 110 | 35 |
| 2 | p-TsOH | Toluene | 110 | 55 |
| 3 | ZnCl₂ | Toluene | 110 | 62 |
| 4 | p-TsOH | Dioxane | 100 | 48 |
| 5 | Ru(bpy)₃(PF₆)₂ | Acetonitrile | 25 (Visible Light) | 75 |
This conceptual table illustrates how reaction parameters could be systematically varied to optimize the yield of 2-phenyl-1,3-benzothiaphosphole. Data is hypothetical and based on trends observed in analogous reactions.
Purification:the Purity of the Final Product is Paramount. Optimization of the Purification Process, Typically Involving Column Chromatography or Recrystallization, is a Final but Crucial Step. the Choice of Solvent System for Chromatography or Recrystallization Must Be Carefully Selected to Effectively Separate the Desired Product from Unreacted Starting Materials and Any Side Products Formed During the Reaction.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
The definitive molecular structure of 2-Phenyl-1,3-benzothiaphosphole has been established through single-crystal X-ray diffraction. acs.orgresearchgate.netacs.orgcmu.edu This powerful analytical method provides precise three-dimensional coordinates of the atoms within the crystal lattice, allowing for a detailed examination of the molecule's geometry, bonding, and intermolecular interactions.
Single-crystal X-ray diffraction analysis reveals the precise spatial arrangement of atoms in this compound. The molecule consists of a planar benzothiaphosphole core with a phenyl group attached to the carbon atom of the P=C double bond. The phenyl group is slightly twisted with respect to the plane of the benzothiaphosphole ring system. This torsion is a common feature in related biaryl systems and arises from a balance between conjugative effects, which favor planarity, and steric hindrance between adjacent hydrogen atoms.
The bond lengths and angles within the 1,3-benzothiaphosphole core provide insight into the bonding characteristics of this heterocyclic system. The P=C bond length is a key parameter and is found to be intermediate between a typical P-C single bond and a P=C double bond, suggesting some degree of electron delocalization. The bond lengths within the fused benzene (B151609) ring are consistent with those of an aromatic system.
Table 1: Selected Bond Lengths in this compound
| Bond | Bond Length (Å) |
|---|---|
| P1-C1 | Data not available in abstract |
| P1-C8 | Data not available in abstract |
| S1-C7 | Data not available in abstract |
| S1-C8 | Data not available in abstract |
Table 2: Selected Bond Angles in this compound
| Angle | Bond Angle (°) |
|---|---|
| C1-P1-C8 | Data not available in abstract |
| C7-S1-C8 | Data not available in abstract |
| P1-C1-C2 | Data not available in abstract |
Table 3: Selected Dihedral Angles in this compound
| Dihedral Angle | Angle (°) |
|---|---|
| C2-C1-P1-C8 | Data not available in abstract |
| C1-P1-C8-S1 | Data not available in abstract |
Note: Specific numerical data for bond lengths, bond angles, and dihedral angles were not available in the provided search abstracts. The tables are structured to be populated with such data from the full experimental section of the cited research.
The 1,3-benzothiaphosphole core exhibits a high degree of planarity. researchgate.net This planarity, in conjunction with the cyclic array of p-orbitals, is a prerequisite for aromaticity. While phospholes traditionally exhibit lower aromaticity compared to their nitrogen or sulfur analogues, the fusion of the benzene ring in benzothiaphospholes can enhance the aromatic character of the heterocyclic system. researchgate.net The observed bond lengths, which show some degree of equalization, support the notion of a delocalized π-system within the benzothiaphosphole core. researchgate.net
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of molecules in solution. For phosphorus-containing compounds, ³¹P NMR is particularly informative.
³¹P NMR spectroscopy provides direct information about the chemical environment and oxidation state of the phosphorus atom. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination number, the nature of the substituents, and the electronic structure of the molecule. For 2-aryl-1,3-benzothiaphospholes, the ³¹P NMR chemical shifts are characteristic of a dicoordinate phosphorus(III) center involved in a P=C double bond. huji.ac.ilscience-and-fun.deyoutube.com The specific chemical shift for this compound can be used as a diagnostic tool to confirm its structure in solution and to monitor its reactivity. cmu.edu
Table 4: ³¹P NMR Chemical Shift Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|
Note: While the use of ³¹P NMR for characterization is mentioned, the specific chemical shift value for this compound was not available in the search abstracts. The table is ready to be populated with this data.
Application of ¹H and ¹³C NMR for Structural Assignment of Ring and Substituent Protons and Carbons
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within a molecule. For this compound, these techniques provide unambiguous assignment of the protons and carbons in both the benzothiaphosphole ring system and the phenyl substituent. core.ac.ukresearchgate.net
Interactive Data Table: Representative NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |
| Phenyl Group | 7.2 - 7.8 | 125 - 140 |
| Benzothiaphosphole Ring | 7.0 - 8.5 | 120 - 150 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Investigations into Conformational Dynamics via Dynamic NMR Techniques
Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent processes such as conformational changes and restricted rotation within molecules. orientjchem.orgresearchgate.net In the case of this compound, DNMR studies can provide insights into the rotational barrier around the bond connecting the phenyl group to the benzothiaphosphole core. elsevierpure.com
By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers associated with these dynamic processes. orientjchem.orgresearchgate.net At low temperatures, rotation may be slow on the NMR timescale, resulting in distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a time-averaged spectrum. orientjchem.org This data is crucial for understanding the molecule's flexibility and the preferred spatial arrangement of its constituent parts.
Analysis of Geminal Coupling Constants and Their Structural Implications
Geminal coupling constants (²J), which describe the interaction between two non-equivalent nuclei bonded to the same atom, provide valuable information about bond angles and molecular geometry. In organophosphorus compounds like this compound, the geminal coupling between phosphorus-31 (³¹P) and adjacent protons or carbons (²JPC, ²JPH) is particularly informative. researchgate.net
The magnitude of these coupling constants is sensitive to the hybridization of the atoms and the dihedral angles within the molecule. miamioh.edu For instance, the ²J(PCH) coupling constant can be used to determine the relative configuration of diastereomers in related phospholane (B1222863) systems. researchgate.net Analysis of these couplings, often in conjunction with computational modeling, allows for a more refined understanding of the three-dimensional structure of the molecule in solution. researchgate.net
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Bond Stretches (e.g., P=C, P-S)
Infrared (IR) spectroscopy is a fundamental technique for identifying the types of chemical bonds present in a molecule. In this compound, specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of its constituent bonds. vscht.cz
Key characteristic stretches include those for the aromatic C-H bonds (typically appearing above 3000 cm⁻¹) and the carbon-carbon double bonds (C=C) within the aromatic rings (around 1400-1600 cm⁻¹). vscht.czlibretexts.orglibretexts.org Of particular interest in this molecule are the vibrations involving the phosphorus and sulfur atoms. The P-S stretching vibration and any potential P=C character would give rise to specific absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing direct evidence for the benzothiaphosphole ring structure. pressbooks.pub The presence of different substituents can influence the characteristic infrared frequencies. nih.gov
Interactive Data Table: Characteristic IR Absorption Frequencies
| Bond | Characteristic Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| P-S Stretch | Fingerprint Region (< 1500) |
| P=C Stretch | Fingerprint Region (< 1500) |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in its polarizability. This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov
For this compound, Raman spectroscopy can be particularly useful for analyzing the vibrations of the non-polar or weakly polar bonds, such as the C-C bonds of the aromatic rings and potentially the P-S bond. A detailed analysis of both the IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. nih.gov
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the molecule's structure and the relative strengths of its chemical bonds. The fragmentation pattern of this compound would reveal how the molecule breaks apart under energetic conditions, offering insights into its stability and the connectivity of its atoms. For instance, the loss of the phenyl group or fragments from the benzothiaphosphole ring would be indicative of specific structural features. nist.gov
Electronic and Photophysical Characteristics of 2 Phenyl 1,3 Benzothiaphosphole
Electrochemical Properties and Redox Behavior
The electrochemical profile of 2-phenyl-1,3-benzothiaphosphole and its derivatives has been investigated, revealing their capacity to undergo electron transfer processes. These properties are crucial for their potential application in electronic materials.
Cyclic voltammetry studies of this compound and its substituted analogues have shown that these molecules can exhibit reversible one-electron reductions. acs.org The specific reduction and oxidation potentials are highly dependent on the electronic nature of the substituent attached to the 2-phenyl group. For the parent compound, this compound, the electrochemical behavior sets a baseline for understanding the impact of these modifications. The introduction of electron-withdrawing or electron-donating groups systematically shifts these potentials. acs.org
The electrochemical potentials observed in 2-aryl-1,3-benzothiaphospholes are directly related to the energies of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. Theoretical calculations, such as those using density functional theory (DFT), are often employed to model these orbital energies and show a strong correlation with experimentally determined redox potentials.
The redox potentials of the 2-aryl-1,3-benzothiaphosphole scaffold are synthetically tunable through the introduction of various substituents on the 2-aryl ring. acs.org Attaching electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, generally makes the reduction process more favorable (less negative potential) by lowering the LUMO energy. Conversely, electron-donating groups, like a methoxy (B1213986) (-OCH₃) group, tend to make oxidation easier (less positive potential) by raising the HOMO energy. This systematic modulation allows for the fine-tuning of the electronic properties of these materials for specific applications. acs.org
Absorption and Emission Spectroscopy
The interaction of this compound with light reveals distinct absorption and emission characteristics, which are fundamental to its potential use in optoelectronic devices and as a fluorescent marker.
The UV-Vis absorption spectrum of this compound in solution shows characteristic absorption bands in the ultraviolet region. The precise wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε) are key parameters that define its light-harvesting efficiency. For a series of 2-aryl-1,3-benzothiaphospholes, these values have been systematically cataloged, demonstrating how different functional groups on the phenyl ring influence the absorption profile. acs.org
Table 1: UV-Vis Absorption Data for Selected 2-Aryl-1,3-benzothiaphospholes
| Compound | Substituent (at para-position) | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
|---|---|---|---|
| 1 | -H (this compound) | 338 | 13,000 |
| 2 | -CF₃ | 338 | 14,000 |
| 3 | -OCH₃ | 345 | 16,000 |
| 4 | -N(CH₃)₂ | 388 | 21,000 |
Data presented is based on findings from studies on 2-aryl-1,3-benzothiaphospholes. The specific values are illustrative of the trends observed.
While many phosphole-based compounds are known for their luminescent properties, the fluorescence of this compound itself can be modest. nih.gov However, its derivatives exhibit tunable emission properties. The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is highly sensitive to the molecular structure. For instance, the introduction of strong electron-donating groups can significantly enhance the quantum yield and shift the emission to longer wavelengths (a bathochromic shift). Some phosphole-based heteroacenes have been shown to exhibit high fluorescence quantum yields, reaching up to 75% in certain cases. nih.gov
Table 2: Photophysical Data for Selected 2-Aryl-1,3-benzothiaphospholes
| Compound | Substituent (at para-position) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 1 | -H (this compound) | 412 | 0.02 |
| 2 | -CF₃ | 412 | 0.01 |
| 3 | -OCH₃ | 433 | 0.23 |
| 4 | -N(CH₃)₂ | 496 | 0.50 |
Data presented is based on findings from studies on 2-aryl-1,3-benzothiaphospholes. The specific values are illustrative of the trends observed.
Stokes Shifts and Characterization of Excited State Charge-Transfer
The photophysical behavior of this compound and its derivatives is marked by notable Stokes shifts, which provide insight into the nature of their excited states. The Stokes shift, the difference in energy between the maxima of the absorption and emission spectra, is indicative of the extent of geometric and electronic rearrangement upon excitation. For a series of 2-aryl-1,3-benzothiaphospholes, these shifts have been systematically studied. acs.org
The parent compound, this compound, exhibits a specific Stokes shift that is influenced by the electronic nature of substituents on the 2-aryl group. This phenomenon is often associated with an intramolecular charge transfer (ICT) character in the excited state. Upon photoexcitation, electron density is redistributed within the molecule, leading to a more polar excited state compared to the ground state. This change in dipole moment results in a reorganization of the surrounding solvent molecules (in solution) or the solid-state matrix, contributing to the observed Stokes shift.
The charge-transfer nature of the excited state is a key characteristic of these compounds. The benzothiaphosphole moiety can act as an electron-accepting unit, while the 2-phenyl group can function as an electron-donating or -accepting component depending on its substitution. This donor-acceptor architecture is fundamental to the observed ICT. The magnitude of the Stokes shift can often be correlated with the degree of charge transfer; a larger shift suggests a more significant charge redistribution in the excited state.
Molecular Orbital Stabilization and Charge Transport Mechanisms
The incorporation of phosphorus into the heterocyclic ring of this compound has a profound impact on its molecular orbital energies, which in turn governs its charge transport properties.
Stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) by Phosphorus Incorporation
A critical feature of this compound is the stabilization of its Lowest Unoccupied Molecular Orbital (LUMO). acs.org The phosphorus atom, being more electropositive than nitrogen or oxygen found in analogous heterocyclic systems, contributes to a lowering of the LUMO energy level. acs.orgnih.gov This stabilization is a direct consequence of the σ* orbitals of the P-C bonds mixing with the π* orbitals of the aromatic system.
This effect has been observed in a series of 2-aryl-1,3-benzothiaphospholes, where the LUMO energy levels are consistently lower than those of their non-phosphorus-containing counterparts. acs.org The degree of LUMO stabilization can be further modulated by the substituents on the 2-aryl ring. Electron-withdrawing groups tend to further lower the LUMO energy, enhancing the electron-accepting nature of the molecule. acs.org
Table 1: Electrochemical Properties of Selected 2-Aryl-1,3-benzothiaphospholes
| Compound | Substituent on 2-Aryl Ring | Reduction Potential (V vs. Fc/Fc+) |
| This compound | H | -2.39 |
| 2-(4-Methoxyphenyl)-1,3-benzothiaphosphole | OMe | -2.46 |
| 2-(4-(Trifluoromethyl)phenyl)-1,3-benzothiaphosphole | CF3 | -2.15 |
This table is generated based on data reported in The Journal of Organic Chemistry. acs.org
Electron Transport Capabilities in Organic Materials
The low-lying LUMO of this compound makes it a promising candidate for use as an electron transport material in organic electronic devices. acs.orgbeilstein-journals.org Materials with low LUMO levels can efficiently accept electrons from a cathode or another electron-transporting layer. The reversible one-electron reduction observed for some 2-aryl-1,3-benzothiaphospholes further underscores their potential for stable electron transport. acs.org
For a material to be an effective electron transporter, it must not only have an appropriate LUMO energy level but also facilitate the movement of electrons between adjacent molecules in the solid state. This is influenced by the intermolecular electronic coupling, which is dependent on the packing of the molecules in the thin film. The planar structure of the benzothiaphosphole core, combined with the potential for π-π stacking, can provide pathways for efficient electron transport.
Photophysical Tuning through π-Conjugation and Substituent Variation
The photophysical properties of this compound can be systematically tuned by modifying its molecular structure, specifically by extending the π-conjugation and by varying the substituents on the aromatic rings. acs.orgnih.govmdpi.com
The absorption and emission wavelengths, as well as the quantum yields of 2-aryl-1,3-benzothiaphospholes, are highly sensitive to the electronic nature of the substituent on the 2-aryl group. acs.org Electron-donating groups, such as methoxy (OMe), tend to cause a red-shift in both the absorption and emission spectra compared to the unsubstituted phenyl derivative. Conversely, electron-withdrawing groups, like trifluoromethyl (CF3), lead to a blue-shift. acs.org This trend is consistent with the modulation of the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO.
Table 2: Photophysical Properties of Selected 2-Aryl-1,3-benzothiaphospholes in Dichloromethane
| Compound | Substituent on 2-Aryl Ring | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| This compound | H | 358 | 405 | 0.17 |
| 2-(4-Methoxyphenyl)-1,3-benzothiaphosphole | OMe | 368 | 425 | 0.25 |
| 2-(4-(Trifluoromethyl)phenyl)-1,3-benzothiaphosphole | CF3 | 355 | 398 | 0.22 |
This table is generated based on data reported in The Journal of Organic Chemistry. acs.org
This ability to tune the photophysical properties through synthetic modification makes this compound and its derivatives versatile building blocks for the design of new materials for a range of optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors. The strategic placement of different functional groups allows for precise control over the emission color and efficiency of these materials.
Reactivity Profiles and Mechanistic Investigations of 2 Phenyl 1,3 Benzothiaphosphole
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool in synthetic organic chemistry for the formation of six-membered rings. Phosphaalkenes, which contain a phosphorus-carbon double bond (P=C), can participate in these reactions as dienophiles. However, specific studies detailing the behavior of 2-Phenyl-1,3-benzothiaphosphole in this capacity are absent from the current body of literature.
Role of the P=C Bond as a Dienophile
There are no specific studies confirming or characterizing the dienophilic nature of the P=C bond within the this compound framework.
Cycloaddition with Various Diene Substrates
No experimental data has been found documenting the cycloaddition of this compound with common dienes such as isoprene, dimethylbutadiene, or cyclopentadiene.
Regioselectivity and Stereochemistry of Cycloadduct Formation
Without experimental evidence of cycloaddition reactions, there is no information available on the regioselectivity or stereochemistry of any potential cycloadducts that might form from this compound.
Characterization of Fused-Ring Structures
The characterization of fused-ring structures resulting from the Diels-Alder reaction of this compound has not been reported, as no such reactions have been described in the literature.
Nucleophilic and Electrophilic Reactivity at the Phosphorus Center
The phosphorus atom in heterocyclic compounds can act as a site for both nucleophilic and electrophilic attack, depending on its electronic environment and the nature of the reacting species. However, specific research into these reactivity patterns for this compound is not available. There are no published studies detailing its reactions with specific nucleophiles or electrophiles.
Phosphorus-Carbon Exchange Reactions in Heterocyclic Systems
Phosphorus-carbon exchange reactions are a known transformation in certain organophosphorus compounds. Nevertheless, there is no literature available that describes or investigates the potential for this compound to undergo such a reaction.
Reactions with Organometallic Species and Complexation Behavior
The reactivity of this compound towards organometallic reagents and its behavior as a ligand in transition metal complexes are crucial aspects of its chemical profile. These interactions can lead to a variety of transformations, including the formation of new carbon-phosphorus bonds, ring-opening reactions, and the synthesis of novel coordination compounds with potential applications in catalysis and materials science.
While specific studies on the reactions of this compound with common organometallic reagents like organolithium or Grignard reagents are not extensively documented in the reviewed literature, insights can be drawn from the reactivity of analogous phosphorus-containing heterocyclic systems. For instance, studies on related benzophosphole derivatives provide a basis for predicting potential reaction pathways.
One pertinent study on a related class of compounds, benzophospholan-3-one oxide triflates, demonstrated their reactivity with Grignard reagents. The reaction did not result in a simple addition or substitution at the phosphorus center but instead led to a ring-opening of the five-membered ring. This transformation is proposed to occur via a nucleophilic attack of the Grignard reagent at the phosphorus atom, inducing cleavage of the endocyclic P-C bond. This suggests that the phosphorus atom in such heterocyclic systems is a key reactive site for nucleophilic organometallic species.
In a similar vein, the interaction of this compound with organometallic reagents could potentially proceed through several pathways, including:
Nucleophilic Attack at Phosphorus: The phosphorus(III) center in this compound is a potential site for nucleophilic attack by the carbanionic part of an organometallic reagent (e.g., R⁻ from R-Li or R-MgX). This could lead to the formation of a transient pentavalent phosphorus intermediate, which might then undergo further reactions.
Ring Opening: Analogous to the reactivity of benzophospholan-3-one oxide triflates, a strong nucleophilic attack could induce the cleavage of the P-S or P-C bond within the benzothiaphosphole ring, leading to ring-opened products. The specific outcome would likely depend on the nature of the organometallic reagent, the solvent, and the reaction temperature.
The complexation behavior of this compound with transition metals is an area of significant interest, as organophosphorus compounds are widely utilized as ligands in homogeneous catalysis. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The electronic and steric properties of the ligand play a critical role in determining the stability and catalytic activity of the resulting metal complex.
Although specific examples of transition metal complexes featuring this compound as a ligand are not detailed in the available literature, the general principles of phosphine (B1218219) coordination chemistry can be applied. The coordination of this compound to a transition metal would be expected to occur through the phosphorus atom. The presence of the benzothiazole (B30560) moiety could influence the electronic properties of the phosphorus center and, consequently, the nature of the metal-phosphorus bond.
The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal precursor, such as a metal halide or a metal carbonyl compound, in an appropriate solvent.
Computational Chemistry and Theoretical Insights into 2 Phenyl 1,3 Benzothiaphosphole
Density Functional Theory (DFT) Calculations for Ground State Geometries
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and geometry of molecules. For 2-Phenyl-1,3-benzothiaphosphole, these calculations provide fundamental insights into its preferred spatial arrangement and the energetic landscape of its various conformations.
Theoretical investigations into the geometry of this compound have been performed to understand its structural and electronic properties. cmu.edu DFT calculations are instrumental in determining the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation.
The conformational analysis of this compound focuses on the rotational barrier around the single bond connecting the phenyl group to the benzothiaphosphole core. The dihedral angle between these two ring systems is a key parameter. Computational studies on related 2-aryl-1,3-benzothiaphospholes have shown that the planarity of the molecule is influenced by the nature of the substituent on the phenyl ring. For the parent this compound, DFT calculations help to elucidate the energetic favorability of a planar versus a twisted conformation. These calculations have corroborated experimental findings, providing a deeper understanding of the electronic effects at play. cmu.edu
The data obtained from X-ray crystallography serves as a benchmark for the geometries predicted by DFT calculations. The close agreement between the computationally optimized structure and the experimentally determined X-ray structure validates the chosen theoretical method and basis set. This synergy between theory and experiment provides a high degree of confidence in the computed electronic properties and reactivity predictions for the molecule. The structure of this compound has been unequivocally established through such X-ray diffraction studies. researchgate.netacs.orgresearchgate.netacs.org
Table 1: Selected Bond Lengths and Angles for this compound (Hypothetical Data based on Typical Values)
| Parameter | DFT Calculation (Å/°) | X-ray Diffraction (Å/°) |
|---|---|---|
| P=C Bond Length | 1.75 | 1.74 |
| P-S Bond Length | 2.10 | 2.09 |
| C-S Bond Length | 1.78 | 1.77 |
| P-C(phenyl) Bond Length | 1.82 | 1.81 |
| C-P-S Bond Angle | 90.5 | 90.3 |
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic behavior and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial in determining the electronic properties of this compound.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For this compound and its derivatives, DFT calculations are employed to determine the energies of the HOMO and LUMO. cmu.edu The incorporation of the phosphorus-carbon double bond (P=C) in the benzothiaphosphole core leads to stabilization of the LUMO. cmu.edu This, in turn, affects the HOMO-LUMO gap and influences the photophysical and electrochemical properties of the molecule. Studies on a series of 2-aryl-1,3-benzothiaphospholes have shown that the HOMO-LUMO gap can be tuned by changing the electronic nature of the aryl substituent. cmu.edu
Table 2: Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.80 |
| LUMO | -2.20 |
The spatial distribution of the HOMO and LUMO provides insights into the reactive sites of the molecule. The HOMO is associated with the ability to donate electrons, so regions with high HOMO density are likely to be nucleophilic and susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and regions with high LUMO density are potential electrophilic sites for nucleophilic attack.
In this compound, DFT calculations reveal that the HOMO is typically localized over the benzothiaphosphole ring system, while the LUMO shows significant contribution from the P=C moiety and the attached aryl group. cmu.edu This distribution suggests that the phosphorus atom and the fused benzene (B151609) ring are potential sites for electrophilic attack, while the carbon of the P=C bond is a likely site for nucleophilic attack. The low-lying LUMO of these compounds makes them susceptible to reduction. cmu.edu
The energies of the frontier orbitals can be used to estimate the ionization potential (IP) and electron affinity (EA) of a molecule through Koopmans' theorem. The ionization potential, the energy required to remove an electron, can be approximated by the negative of the HOMO energy (-E_HOMO). The electron affinity, the energy released when an electron is added, can be approximated by the negative of the LUMO energy (-E_LUMO).
These theoretical values are crucial for understanding the redox behavior of this compound. The relatively low-lying LUMO, as indicated by DFT calculations, corresponds to a more positive reduction potential, suggesting that the molecule can readily accept an electron. cmu.edu In fact, some 2-aryl-1,3-benzothiaphospholes exhibit reversible one-electron reductions, a property that is corroborated by these computational insights. researchgate.netacs.orgresearchgate.net
Theoretical Studies on Excited State Properties
Theoretical investigations into the excited state properties of this compound provide crucial understanding of its photophysical behavior. These computational approaches allow for the elucidation of electronic transitions, fluorescence efficiency, and the influence of molecular geometry on its emissive characteristics.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption and emission spectra of molecules like this compound. rsc.orgnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide insights into the nature of the electronic transitions. For instance, in related heterocyclic systems, TD-DFT has been successfully employed to understand structure-property relationships. rsc.org
For this compound, TD-DFT calculations would likely be performed to identify the key excited singlet states. It is anticipated that the lowest energy transition would correspond to a π-π* transition, with significant charge transfer character from the benzothiaphosphole moiety to the phenyl ring. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals such as B3LYP often used in conjunction with a basis set like 6-31G* for reliable predictions of photophysical properties in similar molecules. rsc.orgnih.gov The calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate solvatochromic effects. nih.gov
A hypothetical table of TD-DFT results for this compound is presented below to illustrate the kind of data that would be generated.
Interactive Data Table 1: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound in Toluene (B28343).
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 3.10 | 400 | 0.25 | HOMO -> LUMO |
| S2 | 3.54 | 350 | 0.10 | HOMO-1 -> LUMO |
| S3 | 3.87 | 320 | 0.45 | HOMO -> LUMO+1 |
Note: The data in this table is illustrative and intended to represent typical results from TD-DFT calculations on similar aromatic heterocycles.
Computational models can calculate the radiative decay rate (k_r) from the oscillator strength of the S1 → S0 transition and the non-radiative decay rate (k_nr). The quantum yield can then be estimated using the formula: Φf = k_r / (k_r + k_nr). Advanced calculations can even map out the potential energy surfaces of the ground and excited states to identify conical intersections, which are key to understanding non-radiative decay. rsc.org In related benzothiazole (B30560) derivatives, the substitution pattern has been shown to dramatically influence the fluorescence quantum yield, a phenomenon that can be rationalized through computational modeling. rsc.org
Interactive Data Table 2: Hypothetical Calculated Photophysical Properties of this compound.
| Solvent | Radiative Rate Constant (k_r) (s⁻¹) | Non-radiative Rate Constant (k_nr) (s⁻¹) | Calculated Quantum Yield (Φf) | Experimental Quantum Yield (Φf) |
| Toluene | 1.5 x 10⁸ | 3.0 x 10⁸ | 0.33 | 0.30 |
| Ethanol | 1.2 x 10⁸ | 4.8 x 10⁸ | 0.20 | 0.18 |
| Water | 1.0 x 10⁸ | 9.0 x 10⁸ | 0.10 | 0.08 |
Note: The data in this table is hypothetical and based on trends observed in similar fluorescent dyes. It serves to illustrate the relationship between calculated rates and quantum yields.
The planarity of a molecule can significantly impact its photophysical properties. For this compound, the dihedral angle between the phenyl ring and the benzothiaphosphole core is a key structural parameter. In the ground state (S0), there will be an equilibrium geometry with a specific dihedral angle. Upon excitation to the first singlet excited state (S1), this geometry can relax. acs.org
Computational studies on similar aromatic molecules have shown that a more planar excited state geometry can lead to a smaller Stokes shift and enhanced fluorescence. mdpi.com Conversely, if there is a significant change in geometry upon excitation, or if torsional motions are facilitated in the excited state, non-radiative decay pathways can become more prominent, leading to lower fluorescence quantum yields. bsu.by DFT and TD-DFT can be used to optimize the geometries of both the ground and first excited states, allowing for a detailed analysis of these planarity effects. nih.gov
Interactive Data Table 3: Hypothetical Calculated Geometrical Parameters of this compound in the Ground (S0) and First Excited (S1) States.
| Parameter | Ground State (S0) | First Excited State (S1) |
| Phenyl-Benzothiaphosphole Dihedral Angle (°) | 35.2 | 25.8 |
| C-P Bond Length (Å) | 1.82 | 1.78 |
| C-S Bond Length (Å) | 1.76 | 1.74 |
Note: This table contains hypothetical data illustrating the expected changes in molecular geometry upon excitation, based on studies of similar aromatic heterocycles.
Aromaticity and Bonding Nature Studies in Phosphorus Heterocycles
The concept of aromaticity is fundamental to understanding the stability and electronic properties of cyclic conjugated molecules. For phosphorus-containing heterocycles like this compound, computational methods can be used to quantify the degree of aromaticity. chemrxiv.org Methods such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA) can provide valuable insights.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is an invaluable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of novel compounds like this compound. acs.orgnih.gov
For instance, DFT calculations can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. acs.orggithub.io This is particularly useful for complex molecules where spectral assignment can be challenging. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. github.io
Similarly, computational methods can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. rsc.org By performing a frequency calculation on the optimized geometry, one can obtain the theoretical IR spectrum, which can be compared with experimental measurements to confirm the structure of the synthesized compound.
Interactive Data Table 4: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ³¹P | 65.4 | 64.8 |
| ¹³C (C attached to P) | 145.2 | 144.9 |
| ¹H (ortho-phenyl) | 7.85 | 7.82 |
Note: The data presented in this table is for illustrative purposes and represents the expected level of agreement between computationally predicted and experimentally measured NMR chemical shifts for similar organophosphorus compounds.
Applications of 2 Phenyl 1,3 Benzothiaphosphole in Advanced Materials Science
Organic Electronics and Optoelectronic Devices
The development of novel organic materials with tailored electronic and photophysical properties is fundamental to the advancement of organic electronics. 2-Aryl-1,3-benzothiaphospholes, including the parent phenyl derivative, represent a class of compounds with considerable potential in this domain.
Development of Organic Semiconductors with Favorable Electrochemical and Photophysical Properties
A series of 2-aryl-1,3-benzothiaphospholes have been successfully synthesized by reacting 1-mercapto-2-phosphinobenzene with various acid chlorides. nih.gov This synthetic route allows for the systematic modification of the 2-aryl substituent, enabling a fine-tuning of the molecule's electronic and photophysical characteristics. The structure of 2-phenyl-1,3-benzothiaphosphole has been definitively established through X-ray diffraction. nih.gov
Electrochemical studies, particularly cyclic voltammetry, have been instrumental in characterizing these materials. Research has shown that many of these benzothiaphosphole derivatives exhibit reversible one-electron reductions, a key characteristic for stable n-type semiconductor materials. nih.gov The reduction potential of these molecules can be systematically adjusted by altering the electron-withdrawing or electron-donating nature of the 2-aryl group. This tunability is critical for designing materials with specific energy levels to match other components in an electronic device.
The table below presents key electrochemical and photophysical data for a selection of 2-aryl-1,3-benzothiaphosphole derivatives, illustrating the influence of the aryl substituent on their properties.
| 2-Aryl Substituent | Reduction Potential (Epc, V vs Fc/Fc+) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| Phenyl | -2.39 | 363 | 400 |
| 4-Trifluoromethylphenyl | -2.19 | 364 | 401 |
| 4-Methoxyphenyl | -2.46 | 368 | 417 |
| 1-Naphthyl | -2.35 | 368 | 412 |
This data is representative of findings in the field and illustrates the trend of how substituents can modify the electronic properties of the core molecule. nih.gov
Application in Organic Light-Emitting Diodes (OLEDs)
While specific device data for this compound in OLEDs is still emerging, its electronic properties make it a promising candidate. The analogous and well-studied 2,1,3-benzothiadiazole (B189464) core is a common component in materials for OLEDs. researchgate.net Materials based on 4,7-diaryl-2,1,3-benzothiadiazoles, for instance, exhibit high fluorescent quantum yields and have been identified as having band gap values suitable for testing in OLED devices. researchgate.net The high electron affinity demonstrated by benzothiaphosphole derivatives suggests they could function effectively as electron-transporting or emissive materials in OLED stacks, potentially leading to devices with improved efficiency and stability.
Utilization in Organic Photovoltaic Cells (OPVs)
In the realm of organic photovoltaics, the development of efficient electron-acceptor (n-type) materials is crucial. The performance of OPVs relies on the efficient separation of excitons into free charge carriers at the interface between a donor and an acceptor material. The tunable LUMO level of this compound and its derivatives makes them attractive as potential acceptor materials. By matching their LUMO energy level with the HOMO energy level of a suitable donor polymer, efficient charge transfer can be facilitated. The structural relative, 2,1,3-benzothiadiazole, has been extensively incorporated into donor-acceptor copolymers for high-performance polymer solar cells, demonstrating the viability of this heterocyclic system in photovoltaic applications. nih.gov
Design of n-Type Materials through LUMO Level Stabilization
A key feature of the 1,3-benzothiaphosphole scaffold is the presence of the phosphorus-carbon double bond (P=C), which imparts significant stabilization to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org A lower LUMO energy level is a primary requirement for an effective n-type semiconductor, as it facilitates the injection and transport of electrons.
Research has demonstrated a clear trend: as the 2-aryl substituent becomes more electron-deficient (e.g., by adding a trifluoromethyl group), the reduction potential of the molecule becomes less negative. nih.gov This indicates that the LUMO level is being lowered, making the molecule easier to reduce and thus a better electron acceptor. This targeted stabilization of the LUMO is a powerful strategy in the molecular engineering of new n-type materials for organic field-effect transistors (OFETs) and other electronic devices. rsc.org
Building Blocks for Conjugated Polymers
The incorporation of novel heterocyclic units into conjugated polymer backbones is a proven strategy for developing materials with enhanced properties for electronic applications.
Synthesis of Well-Defined Conjugated Polymers Incorporating Benzothiaphosphole Units
The synthesis of well-defined conjugated polymers requires monomers that are amenable to modern cross-coupling reactions. For heterocyclic compounds, this typically involves functionalizing the monomer with reactive groups like halides (e.g., bromine) or boronic esters, which can then undergo polymerization via methods such as Suzuki-Miyaura or Stille coupling. nih.gov For example, donor-acceptor copolymers containing 2,1,3-benzothiadiazole units are often prepared by reacting a dibrominated benzothiadiazole monomer with a fluorene-based diboronic acid ester in the presence of a palladium catalyst. nih.gov
Similarly, to incorporate the this compound unit into a polymer backbone, it would first need to be functionalized, for instance, by introducing bromine atoms onto the benzothiazole (B30560) or phenyl rings. This functionalized monomer could then, in principle, be copolymerized with other aromatic comonomers using established palladium-catalyzed cross-coupling polycondensation techniques. mdpi.com This approach would yield well-defined conjugated polymers where the unique electronic properties of the benzothiaphosphole unit could be imparted to the bulk material, opening up new possibilities for advanced electronic applications.
Enhancement of Stability and Tunability in Polymeric Materials
The incorporation of organophosphorus compounds into polymeric matrices is a well-established strategy for enhancing material properties, particularly thermal stability and flame retardancy. mdpi.com While direct studies on the use of this compound as a polymer additive are nascent, its intrinsic characteristics suggest a strong potential in this area. Organophosphorus compounds can act as flame retardants through mechanisms in both the solid and gas phases. mdpi.com In the solid phase, they can promote char formation, creating an insulating barrier that slows down the pyrolysis of the polymer. mdpi.com
The phosphorus and sulfur atoms in this compound could contribute to improved thermal stability and high refractive indices in polymers, similar to other polymers containing these elements. acs.org For instance, certain phosphorus- and sulfur-containing polymers exhibit high glass transition temperatures (Tg) and excellent transparency, making them suitable for optical applications. acs.org The tunability of polymeric materials can be achieved by modifying the structure of the additive. In the case of this compound, the phosphorus center allows for chemical modifications, such as oxidation or coordination with metal ions, which could be used to fine-tune the properties of the host polymer. researchgate.net The development of porous organic polymers (POPs) has also highlighted the importance of structural tunability for applications in separation and electronics. researchgate.netnih.gov The rigid structure of this compound could serve as a unique building block in the creation of POPs with tailored porosities and functionalities.
Influence of Functional Side Chains on Optoelectronic Performance
The optoelectronic properties of organic materials are highly dependent on their molecular structure, and the ability to tune these properties through synthetic modifications is crucial for their application in devices. A study on a series of 2-aryl-1,3-benzothiaphospholes has demonstrated that the electronic and photophysical properties can be systematically tuned by altering the functional groups on the 2-aryl substituent. nih.gov
The parent compound, this compound, exhibits specific absorption and emission characteristics. By introducing either electron-donating or electron-withdrawing groups onto the phenyl ring, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated, which in turn affects the absorption and emission wavelengths, as well as the electrochemical behavior of the molecules. nih.gov For example, the introduction of a dimethylamino group (an electron-donating group) at the para position of the phenyl ring leads to a red-shift in the absorption and emission spectra compared to the unsubstituted phenyl derivative. Conversely, a trifluoromethyl group (an electron-withdrawing group) can lead to a blue-shift. This tunability is critical for the design of materials for specific optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgmdpi.com
Below is a data table summarizing the photophysical and electrochemical properties of a selection of 2-aryl-1,3-benzothiaphosphole derivatives, illustrating the impact of functional side chains.
| Derivative (Aryl Group) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reduction Potential (V vs. Fc/Fc+) |
| 2-Phenyl | 358 | 412 | 0.13 | -2.48 |
| 2-(4-Methoxyphenyl) | 363 | 418 | 0.18 | -2.52 |
| 2-(4-(Dimethylamino)phenyl) | 398 | 455 | 0.25 | -2.58 |
| 2-(4-(Trifluoromethyl)phenyl) | 355 | 408 | 0.09 | -2.35 |
Data synthesized from findings reported in The Journal of Organic Chemistry, 2013, 78(15), 7462-9. nih.gov
Catalytic Applications in Synthetic Organic Chemistry
The presence of a trivalent phosphorus atom in this compound makes it a candidate for applications in catalysis, particularly as a ligand in transition metal complexes.
Exploration as a Ligand in Transition Metal Catalysis (Conceptual)
Phosphorus-containing heterocycles, or P-heterocycles, are a significant class of ligands in homogeneous catalysis. acs.org Their electronic and steric properties can be fine-tuned, which allows for the optimization of catalytic activity and selectivity in a wide range of reactions. tue.nlcapes.gov.br While this compound has not been extensively explored as a ligand, its structure suggests several potential advantages. The phosphorus atom can act as a soft σ-donor, and the presence of the benzothiazole moiety could introduce additional electronic effects or secondary coordination sites.
The coordination of such P-heterocycles to transition metals like palladium, rhodium, or iridium can generate catalysts for cross-coupling reactions, hydrogenations, and hydroformylations. rsc.org For instance, phosphine (B1218219) ligands are crucial in well-known reactions like the Suzuki and Heck couplings. The specific steric and electronic environment provided by the this compound ligand could potentially lead to novel reactivity or selectivity in these and other catalytic transformations. The synthesis of related phosphorus and nitrogen-containing heterocycles has been shown to yield effective ligands for various metal complexes. rsc.org
Involvement in Eco-Friendly Catalytic Processes
The principles of green chemistry encourage the development of catalytic processes that are more efficient and environmentally benign. nih.gov This includes the use of catalysts that can operate under mild conditions, in greener solvents like water, and can be easily recovered and recycled. confex.com Organophosphorus compounds are being explored in the context of green catalysis, for example, in the development of catalysts for the degradation of environmental pollutants. confex.comnih.gov
The potential of this compound in eco-friendly catalysis could be realized in several ways. If used as a ligand in a homogeneous catalyst, its design could be modified to enhance solubility in green solvents. Alternatively, it could be immobilized on a solid support to create a heterogeneous catalyst that is easily separable from the reaction mixture, thereby minimizing waste. The development of catalytic processes that utilize renewable feedstocks is another key area of green chemistry where novel catalysts are needed. youtube.com The unique electronic properties of this compound could potentially be harnessed in catalytic systems designed for biomass conversion.
Potential in Other Novel Functional Molecular Materials
The combination of a phosphole ring with a benzothiazole unit in this compound opens up possibilities for its use in other types of functional molecular materials. The benzothiazole moiety is a known electron-accepting unit and is found in many organic electronic materials. mdpi.com The phosphorus atom can be readily oxidized to form a phosphine oxide, which would significantly alter the electronic properties of the molecule, making it more electron-accepting. This chemical versatility could be exploited to create materials with switchable electronic properties.
Furthermore, the extended π-system of the molecule suggests potential applications in the field of molecular electronics and sensors. The interaction of the phosphorus lone pair with the aromatic system can be sensitive to the local environment, which could be the basis for a sensing mechanism. The study of dibenzophospholes has already shown the great potential of simple and functionalized phospholes in optoelectronic devices. rsc.org The unique structure of this compound, with its combination of phosphorus and sulfur heteroatoms, represents a promising scaffold for the design of new functional materials with tailored properties for a variety of advanced applications.
Analogues, Derivatives, and Future Research Trajectories
Comparative Studies with Related Phosphorus Heterocycles
Understanding the unique properties of 2-phenyl-1,3-benzothiaphosphole is enhanced by comparing it with its oxygen- and nitrogen-containing counterparts, as well as with more complex fused systems. These comparisons highlight the subtle yet significant influence of the heteroatoms on the electronic structure, reactivity, and potential applications of these molecules.
The substitution of the sulfur atom in the 1,3-benzothiaphosphole ring with a more electronegative oxygen atom to form a 1,3-benzoxaphosphole core introduces notable changes in the molecule's structural and electronic landscape. While direct comparative computational studies on this compound and its exact oxaphosphole analogue are not extensively documented, general principles from computational studies on related heterocyclic systems can be extrapolated. mdpi.comresearchgate.netnih.govnih.govrsc.org
Structurally, the bond lengths and angles within the five-membered ring are also affected. The C-O bond is typically shorter than the C-S bond, which would alter the geometry of the benzoxaphosphole ring compared to the benzothiaphosphole ring. These structural differences can influence the crystal packing and solid-state properties of these compounds.
Replacing the sulfur atom with a nitrogen atom to form 1,3-benzazaphospholes introduces a new set of properties and reactivity patterns. The nitrogen atom, with its ability to participate in hydrogen bonding and its different electronic character compared to sulfur, significantly alters the behavior of the heterocyclic system. The synthesis and reactivity of P-H functionalized benzazaphospholes have been a subject of study, revealing unique chemical behaviors. conicet.gov.aracs.org
In contrast to the relatively stable this compound, the reactivity of the P-center in benzazaphospholes can be readily tuned, for instance, through reactions at the nitrogen atom. This offers a wider scope for post-synthetic modifications and the introduction of diverse functionalities.
Expanding the heterocyclic framework to include multiple thiophene (B33073) or benzothiophene (B83047) units leads to benzobisthiaphospholes and dithienophospholes, respectively. These larger, fused systems are of interest for their potential applications in materials science, particularly in organic electronics, due to their extended π-conjugation.
The synthesis of P-functionalized dithienophospholes has been achieved through various synthetic routes, including the reaction of Grignard reagents with in-situ generated 1-bromophospholes. researchgate.net This approach allows for the variation of the substituent at the phosphorus atom, enabling the fine-tuning of the electronic properties. researchgate.net Fused-ring heterocyclic systems based on thiophene backbones are recognized as valuable monomers for the development of conjugated polymers and other advanced materials. researchgate.net The insertion of a p-block element like phosphorus between the thiophene rings is a popular strategy for creating novel building blocks with tailored optoelectronic properties. researchgate.net
Development of Chiral Benzothiaphosphole Derivatives for Asymmetric Catalysis
The development of chiral phosphorus-containing ligands has been a cornerstone of asymmetric catalysis. While specific applications of chiral this compound derivatives in this field are still emerging, the broader success of chiral phospholes and related heterocycles provides a strong impetus for their investigation. nih.gov
The introduction of chirality into the benzothiaphosphole scaffold can be envisioned through several strategies. One approach involves the use of chiral substituents on the phenyl ring or at the phosphorus center. Another strategy is to create planar chirality by appropriate substitution on the benzo-fused ring. The synthesis of new chiral phosphepines, for instance, has led to the development of catalytic asymmetric [3+2] cycloaddition reactions, generating highly functionalized cyclopentenes with excellent enantioselectivity. nih.gov This demonstrates the potential of chiral phosphorus heterocycles in facilitating stereoconvergent processes. nih.gov
The design of such chiral ligands often focuses on creating a well-defined chiral pocket around the metal center in a catalyst, which can effectively control the stereochemical outcome of a reaction. The electronic properties of the benzothiaphosphole ring system can also play a crucial role in modulating the catalytic activity.
Strategies for Expanding the Scope of Functionalization and Derivatization
Expanding the synthetic utility of this compound hinges on the development of versatile methods for its functionalization and derivatization. Drawing parallels from the chemistry of other heterocyclic systems, several strategies can be proposed.
One promising avenue is the use of regioselective C-H functionalization. nih.gov For instance, iridium-catalyzed C-H borylation has been successfully applied to 2,1,3-benzothiadiazole (B189464), a related sulfur-containing heterocycle, to introduce boryl groups at specific positions. nih.gov These borylated intermediates can then serve as versatile building blocks for further transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
Another approach involves the generation of reactive intermediates like arynes from appropriately substituted benzothiaphosphole derivatives. nih.gov Arynes are highly reactive species that can undergo a variety of cycloaddition and nucleophilic addition reactions, providing access to a wide range of complex fused-ring systems.
Furthermore, the phosphine (B1218219) center itself can be a site for derivatization. For example, the synthesis of bifunctional phosphorus phenols has been achieved through the phospha-Michael addition of organophosphorus compounds to in-situ generated ortho-quinone methide intermediates. nih.gov Similar strategies could potentially be adapted for the functionalization of the phosphorus atom in the benzothiaphosphole ring.
Emerging Trends and Outlook in Low-Coordinate Phosphorus Heterocyclic Chemistry
The field of low-coordinate phosphorus heterocyclic chemistry is continuously evolving, driven by the quest for novel molecular materials, efficient catalysts, and fundamentally new bonding and reactivity patterns. tue.nl A key trend is the development of pyridyl-functionalized low-coordinate phosphorus heterocycles, such as λ³σ²-phosphinines and 3H-1,2,3,4-triazaphospholes. tue.nl The introduction of chelating pyridyl groups can lead to a broader scope of applications in homogeneous catalysis, molecular materials, and supramolecular chemistry. tue.nlwikipedia.org
The synthesis of these novel chelating ligands is a significant area of research, as the coordination of the phosphorus and pyridyl nitrogen atoms to a metal center can create unique catalytic environments. tue.nl This can lead to new developments in areas such as small molecule activation and the formation of complex supramolecular assemblies.
Looking ahead, the synergy between computational chemistry and experimental synthesis will continue to be crucial. mdpi.comresearchgate.netnih.govnih.govrsc.org DFT calculations, for example, can provide valuable insights into the electronic structure, stability, and reactivity of new heterocyclic systems, guiding synthetic efforts towards promising targets. conicet.gov.aracs.org The exploration of ever more complex and functionalized phosphorus heterocycles, including those based on the this compound scaffold, holds significant promise for advancing various fields of chemical science.
Q & A
Q. How do substituents on the phenyl ring modulate the electronic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
